Vinylbenzyl Chloride: A Comprehensive Technical Guide
Vinylbenzyl Chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core properties, synthesis, and experimental protocols related to vinylbenzyl chloride (VBC). This document is intended for researchers, scientists, and professionals in drug development who utilize VBC as a versatile chemical intermediate and monomer.
Core Properties of Vinylbenzyl Chloride
Vinylbenzyl chloride, a bifunctional organic compound, is a colorless to pale yellow liquid. It possesses both a vinyl group and a benzylic chloride, making it a valuable monomer in polymer chemistry and a reactive intermediate in organic synthesis.[1] It is typically a mixture of 3- and 4-isomers.[1]
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of vinylbenzyl chloride.
| Property | Value | Reference |
| Molecular Formula | C₉H₉Cl | [2] |
| Molecular Weight | 152.62 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 229 °C | [1] |
| Density | 1.083 g/cm³ | [1] |
| Flash Point | 104 °C | [3] |
| Refractive Index | 1.572 | [3] |
| Solubility | Insoluble in water; Soluble in many organic solvents. |
Spectral Data
| Spectral Data Type | Key Features | Reference |
| Infrared (IR) Spectrum | Characteristic peaks for para-substituted benzene (B151609) ring (1603 cm⁻¹ and 1490 cm⁻¹), C-CH₂ wag (1263 cm⁻¹), and monoalkyl vinyl =CH₂ wag (906 cm⁻¹). | |
| ¹³C NMR Spectrum | Provides detailed information on the carbon framework of the molecule. |
Safety and Handling
Vinylbenzyl chloride is a hazardous substance and requires careful handling. The following table outlines its key safety information.
| Hazard Category | GHS Hazard Statement | Precautionary Statement | Reference |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. | [2] |
| Acute Toxicity (Dermal) | H311: Toxic in contact with skin | P280: Wear protective gloves/protective clothing. | [2] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [2] |
| Skin Sensitization | H317: May cause an allergic skin reaction | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | [2] |
Synthesis of Vinylbenzyl Chloride
Several synthetic routes are employed for the production of vinylbenzyl chloride, with the most common being the chlorination of vinyltoluene and the chloromethylation of styrene (B11656) derivatives.[1][3]
Chlorination of Vinyltoluene
A prevalent industrial method for synthesizing vinylbenzyl chloride is the chlorination of vinyltoluene.[1][3] This process typically involves the radical chlorination of the methyl group of vinyltoluene. Commercial vinyltoluene is often a mixture of meta- and para-isomers, which results in a corresponding mixture of vinylbenzyl chloride isomers.[1]
Gas-Phase Chlorination of p-Methylstyrene
An alternative approach involves the gas-phase chlorination of p-methylstyrene.[4] This method can offer high efficiency and is suitable for continuous production.
Synthesis from 4-Vinylbenzyl Alcohol
Vinylbenzyl chloride can also be synthesized from 4-vinylbenzyl alcohol through a chlorination reaction.[5] This method involves the substitution of the hydroxyl group with a chlorine atom using a suitable chlorinating agent.[5]
Synthesis from p-Chloromethyl-α-bromoethylbenzene
A laboratory-scale synthesis can be achieved starting from p-chloromethyl-α-bromoethylbenzene via a dehydrohalogenation reaction.[2]
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis of vinylbenzyl chloride.
Protocol 1: Synthesis of p-Chloromethylstyrene from p-Chloromethyl-α-bromoethylbenzene[2]
Materials:
-
p-Chloromethyl-α-bromoethylbenzene (23.4 g)
-
Toluene (B28343) (92 g)
-
Potassium hydroxide (B78521) (11.2 g)
-
18-crown-6 (B118740) (2 g)
-
Water (100 g)
Procedure:
-
In a 500 ml four-necked flask, dissolve 23.4 g of p-chloromethyl-α-bromoethylbenzene in 92 g of toluene with stirring until the solution is clear.
-
Add 11.2 g of potassium hydroxide and 2 g of 18-crown-6 to the flask.
-
Heat the reaction mixture to 40°C and maintain for 4 hours.
-
After the reaction is complete, cool the mixture and add 100 g of water. Stir to dissolve the salts and then allow the layers to separate.
-
Separate the upper organic layer.
-
Remove the toluene by distillation.
-
Distill the remaining residue to obtain p-chloromethylstyrene. The reported yield is 95% (14.5 g).[2]
Protocol 2: Gas-Phase Chlorination of p-Methylstyrene[4]
Reaction Conditions:
-
Reactant: p-Methylstyrene
-
Chlorinating Agent: Chlorine gas
-
Solvent: Carbon tetrachloride
-
Inhibitor: Hydroquinone (B1673460)
-
Protective Gas: Nitrogen
-
Reactor: Tubular reactor (length-to-diameter ratio: 40:3 to 25:1)
-
Internal Heating: UV lamp
-
Flow rate of p-methylstyrene: 0.035-0.092 mol/min
-
Molar ratio of p-methylstyrene to chlorine gas: 10:3 to 10:9.5
-
Reaction Temperature: 180-220°C
Procedure:
-
Set up a gas-phase reaction system with a tubular reactor equipped with a UV lamp for internal heating.
-
Introduce a continuous flow of p-methylstyrene, chlorine gas, and nitrogen gas into the reactor at the specified flow rates and molar ratios. Carbon tetrachloride is used as the solvent and hydroquinone as a polymerization inhibitor.[4]
-
Maintain the reaction temperature between 180-220°C. Lower temperatures may lead to an increase in substitution chlorinated by-products.[4]
-
The product stream exiting the reactor is then subjected to purification steps, typically involving condensation and distillation, to isolate the vinylbenzyl chloride.
Protocol 3: Synthesis from 4-Vinylbenzyl Alcohol[5]
General Procedure:
-
The synthesis starts with 4-vinylbenzyl alcohol as the base compound.[5]
-
A suitable chlorinating agent, such as thionyl chloride or phosphorus pentachloride, is used to replace the hydroxyl group with a chlorine atom.[5]
-
The reaction is typically carried out at moderate temperatures in a solvent like dichloromethane (B109758) to facilitate the reaction and control the reaction rate.[5]
-
After the reaction is complete, the crude vinylbenzyl chloride is purified. Common purification methods include distillation or recrystallization to remove unreacted starting materials and by-products.[5]
Synthesis Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the key synthesis pathways for vinylbenzyl chloride.
Caption: Radical Chlorination of Vinyltoluene to Vinylbenzyl Chloride.
